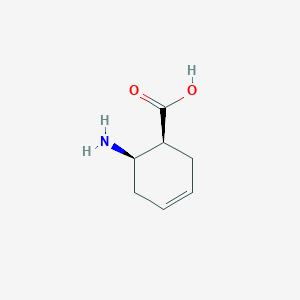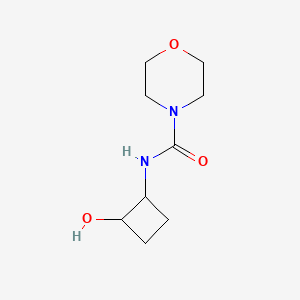
N-(2-hydroxycyclobutyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclobutyl)morpholine-4-carboxamide, also known as OH-CycloF, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OH-CycloF belongs to the class of cyclobutane-containing molecules, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Applications De Recherche Scientifique
Synthesis and Structural Elaboration
- N-(2-hydroxycyclobutyl)morpholine-4-carboxamide derivatives have been synthesized through various chemical processes. One study describes the synthesis of novel 2-morpholine carboxylic acid derivatives. These derivatives were further converted into unique ring systems like 1-aza-4-oxabicyclo[3.3.1]non-6-one and its ortho-methoxy benzamide derivative (King & Martin, 1991).
Biological Activity and Pharmaceutical Applications
- Some derivatives of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide have shown distinct inhibition effects on cancer cell proliferation. The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound related to the N-(2-hydroxycyclobutyl)morpholine-4-carboxamide class, has been noted for its significant anticancer properties (Lu et al., 2017).
Use in Synthesis of Organic Compounds
- Research has explored using N-formylmorpholine, a related compound, as a green solvent in the synthesis of other organic compounds. Its chemical stability and non-toxicity make it an effective solvent for creating heterocyclic compounds (Ghasemi, 2018).
Application in Corrosion Inhibition
- Derivatives of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide, such as N-(2-chloroethyl)morpholine-4-carboxamide, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies reveal the effectiveness of such compounds in protecting metal surfaces (Nnaji et al., 2017).
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8-2-1-7(8)10-9(13)11-3-5-14-6-4-11/h7-8,12H,1-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLHHONWYQJSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2937760.png)
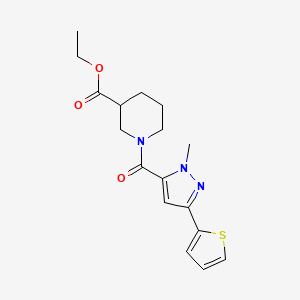
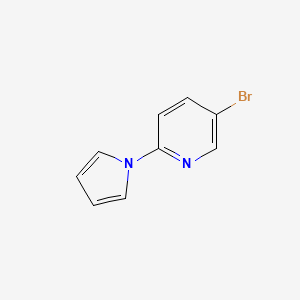
![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)
![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)
![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)
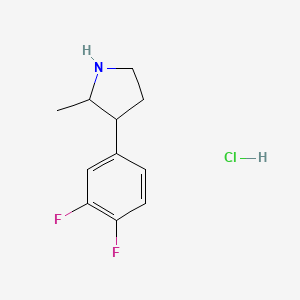
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)
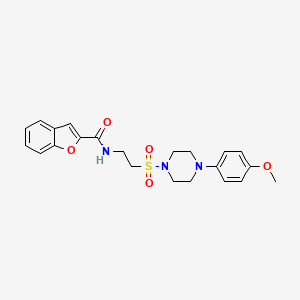
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
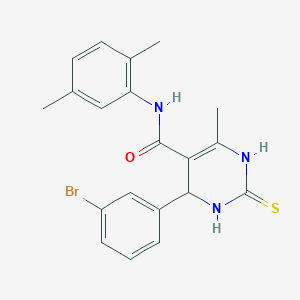
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2937777.png)
